molecular formula C18H23N3O4S B3969576 N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide

N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide

Cat. No.: B3969576
M. Wt: 377.5 g/mol
InChI Key: WUADNUYRPOVWKU-JKSUJKDBSA-N
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Description

N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-b]pyrazine core, a cyclopropanecarboxamide group, and a methylphenyl moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis may include:

    Formation of the Thieno[3,4-b]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-b]pyrazine ring system.

    Introduction of the Cyclopropanecarboxamide Group: This step may involve the reaction of the thieno[3,4-b]pyrazine intermediate with a cyclopropanecarboxylic acid derivative under suitable conditions.

    Attachment of the Methylphenyl Moiety: This step involves the coupling of the intermediate with a methylphenyl derivative, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for cross-coupling reactions).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or as a precursor in industrial processes.

Mechanism of Action

The mechanism by which N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide exerts its effects will depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide may include other thieno[3,4-b]pyrazine derivatives, cyclopropanecarboxamide compounds, and methylphenyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for a wide range of modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-11-2-3-13(8-14(11)20-17(22)12-4-5-12)18(23)21-7-6-19-15-9-26(24,25)10-16(15)21/h2-3,8,12,15-16,19H,4-7,9-10H2,1H3,(H,20,22)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUADNUYRPOVWKU-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCNC3C2CS(=O)(=O)C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN[C@@H]3[C@H]2CS(=O)(=O)C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide
Reactant of Route 2
N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide
Reactant of Route 3
N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide
Reactant of Route 4
N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide
Reactant of Route 5
N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide
Reactant of Route 6
N-[5-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carbonyl]-2-methylphenyl]cyclopropanecarboxamide

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